molecular formula C21H26ClN5 B2790964 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896065-50-2

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2790964
CAS No.: 896065-50-2
M. Wt: 383.92
InChI Key: BYTDZCXXPGAKGP-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 896065-50-2) is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its significant potential in medicinal chemistry, particularly in the development of kinase inhibitors . The structural core, featuring a piperazinyl substituent, is characteristic of molecules designed to target enzyme active sites, such as that of Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase that is critically involved in key cellular processes, including proliferation, growth, and migration of immune cells . Its overactivity is strongly implicated in the pathogenesis of inflammatory and autoimmune diseases such as asthma, chronic obstructive pulmonary disease (COPD), and systemic lupus erythematosus (SLE) . Consequently, selective inhibition of PI3Kδ presents a promising therapeutic strategy. The research value of this compound lies in its utility as a key intermediate or reference standard in the design and synthesis of potent, selective PI3Kδ inhibitors. The specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core—including the tert-butyl, chlorophenyl, and methylpiperazinyl groups—is engineered to facilitate interactions within the affinity and hinge pockets of the PI3Kδ ATP-binding site . This compound is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5/c1-21(2,3)18-13-19(26-11-9-25(4)10-12-26)27-20(24-18)17(14-23-27)15-5-7-16(22)8-6-15/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTDZCXXPGAKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H26ClN5
  • Molecular Weight : 383.92 g/mol
  • CAS Number : 896065-50-2

The compound's structure includes a tert-butyl group, a chlorophenyl moiety, and a piperazine ring, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. In vitro studies have demonstrated efficacy against various pathogens, suggesting its potential as a therapeutic agent for treating infections. The specific mechanisms of action are still being investigated, but preliminary molecular docking studies suggest that the compound may interact with key enzymes or receptors involved in pathogen survival and replication .

Anticancer Activity

The compound has been evaluated for its anticancer properties across several cancer cell lines. Notably, it has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells:

Cell Line IC50 (µM) Effect
MCF73.79Cytotoxicity
SF-26812.50Cytotoxicity
NCI-H46042.30Cytotoxicity

These findings indicate that the compound may act as an effective inhibitor of tumor growth and could be further developed as an anticancer therapeutic .

The biological activity of this compound is believed to stem from its ability to interfere with specific molecular targets within cells. Molecular docking studies have suggested that it may bind to protein kinases, which are crucial in regulating cell proliferation and survival pathways. For instance, some derivatives of pyrazolo compounds have been shown to inhibit Aurora-A kinase, a target implicated in various cancers .

Study 1: Anticancer Efficacy

In a study by Bouabdallah et al., derivatives similar to this compound were screened against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several bacterial strains. The study highlighted its potential application in developing new antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown efficacy against various pathogens, suggesting its potential as a therapeutic agent for treating infections. The mechanism behind this activity may involve disruption of microbial cell functions or inhibition of vital enzymes necessary for pathogen survival.

Antiviral Properties

In addition to its antimicrobial effects, 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has been investigated for antiviral applications. Preliminary studies suggest that it may interfere with viral replication processes, although further research is needed to elucidate the specific pathways involved .

Interaction with Biological Targets

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets, including enzymes and receptors. These interactions could modulate the activity of these targets, leading to significant biological effects. For instance, it may act as an inhibitor or modulator of specific signaling pathways involved in disease progression .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was able to inhibit bacterial growth at micromolar concentrations, indicating its potential as a lead compound for antibiotic development.
  • Investigation of Antiviral Mechanisms : Another research effort focused on the antiviral properties of this compound against influenza viruses. The results indicated that it could reduce viral titers in infected cell cultures by interfering with viral entry or replication processes. This suggests a promising avenue for further investigation into its use as an antiviral therapeutic agent .
  • Molecular Docking Studies : A series of molecular docking simulations revealed that this compound has a high binding affinity for certain protein targets associated with cancer and infectious diseases. This insight provides a foundation for developing targeted therapies based on this compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties
Compound Name Position 7 Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-Methylpiperazin-1-yl C₂₁H₂₆ClN₆ 413.94 Enhanced solubility, potential CNS activity
5-Tert-butyl-3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine Imidazol-1-yl C₁₉H₁₈ClN₅ 351.84 Reduced basicity, lower molecular weight
5-Tert-butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine Isopropylamine C₁₉H₂₃ClN₅ 364.87 Compact substituent, limited solubility
5-Tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine Cyclopentylamine C₂₁H₂₆ClN₅ 395.91 Increased lipophilicity, potential CYP inhibition
5-Tert-butyl-3-(4-chlorophenyl)-N-(3-morpholinylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine Morpholinylpropylamine C₂₄H₃₂ClN₆O 473.99 Extended linker, improved tissue distribution

Structural Insights :

  • Imidazole () reduces molecular weight but may limit blood-brain barrier penetration due to lower lipophilicity .

Key Findings :

  • The 4-chlorophenyl group (common in 12b and target compound) correlates with higher antioxidant and anti-arthritic activities due to electron-withdrawing effects stabilizing radical intermediates .
  • 4-Methylpiperazine may improve therapeutic indices by reducing cytotoxicity, as seen in analogues with polar substituents (e.g., hydroxyl groups in ) .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound Name logP (Predicted) Solubility (mg/mL) Plasma Protein Binding (%) Metabolic Stability
Target Compound 3.2 0.12 85–90 Moderate (CYP3A4)
7-(4-Methoxyphenyl)-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine (18q, ) 4.1 0.05 92 Low (CYP2D6)
7-(4-Fluorophenyl)-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine (18t, ) 3.8 0.08 88 High

Insights :

  • The 4-methylpiperazine group in the target compound lowers logP compared to methoxy/fluorophenyl analogues, improving aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, typically starting with the formation of the pyrazolo[1,5-a]pyrimidine core. Key steps include:

  • Condensation of aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or toluene .
  • Introduction of the 4-methylpiperazine group via nucleophilic substitution or Buchwald-Hartwig coupling, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in THF or DMF .
  • Optimization of tert-butyl and 4-chlorophenyl substituents through Suzuki-Miyaura cross-coupling or direct alkylation .
    • Critical Parameters : Reaction temperature (80–120°C), solvent polarity, and catalyst loading significantly impact yield (typically 50–70%) and purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions, with tert-butyl (~1.3 ppm, singlet) and 4-chlorophenyl (~7.4–7.6 ppm) signals as key markers .
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using single crystals grown via slow evaporation in hexane/ethyl acetate .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z ~424) and fragmentation patterns .

Advanced Research Questions

Q. How does the 4-methylpiperazine substituent influence the compound’s pharmacokinetic properties and target selectivity?

  • Methodological Answer :

  • Solubility and bioavailability : The 4-methylpiperazine group enhances water solubility via protonation at physiological pH, improving intestinal absorption (logP reduction from ~3.5 to ~2.8) .
  • Target engagement : Computational docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) reveal piperazine’s role in binding kinase ATP pockets (e.g., CDK2, IC₅₀ ~0.2 μM) through hydrogen bonding with Asp86 and hydrophobic interactions .
  • Selectivity : Compare inhibition profiles against off-target kinases (e.g., CDK4, EGFR) using kinase panel assays .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :

  • Assay standardization : Control variables such as ATP concentration (1 mM vs. 10 μM) in kinase assays, which significantly affect IC₅₀ values .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, as impurities (e.g., unreacted intermediates) may skew activity .
  • Cell-based vs. enzymatic assays : Address discrepancies by correlating in vitro kinase inhibition with cellular proliferation assays (e.g., MTT in HeLa cells) .

Q. How can structure-activity relationship (SAR) studies optimize the tert-butyl group for enhanced potency?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs replacing tert-butyl with cyclopropyl, isopropyl, or trifluoromethyl groups to evaluate steric/electronic effects .
  • Biological evaluation : Test derivatives against CDK2 (enzymatic) and cancer cell lines (e.g., MCF-7), noting tert-butyl’s role in hydrophobic pocket occupancy (ΔΔG ~ -2.3 kcal/mol) .
  • Computational modeling : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to predict substituent effects on binding stability .

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